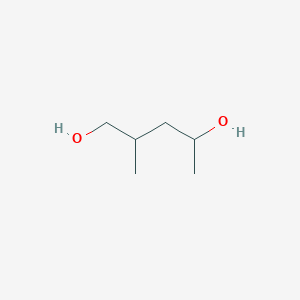
O-Benzyl-L-homoserine
Vue d'ensemble
Description
O-Benzyl-L-homoserine is a derivative of L-homoserine . L-homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Synthesis Analysis
L-Homoserine plays a significant role in the synthesis of a series of valuable chemicals . A study applied systematic metabolic engineering to target Escherichia coli W3110 for the production of L-homoserine . The strategies included overexpressing thrA (encoding homoserine dehydrogenase), removing the degradative and competitive pathways by knocking out metA (encoding homoserine O-succinyltransferase) and thrB (encoding homoserine kinase), reinforcing the transport system, and redirecting the carbon flux by deleting iclR (encoding the isocitrate lyase regulator) .
Chemical Reactions Analysis
The one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase was investigated in detail . The reaction’s kinetics and process development were of special interest .
Applications De Recherche Scientifique
Production of Homoserine Lactone
O-Benzyl-L-homoserine can be used as a metabolic intermediate for the production of homoserine lactone . Homoserine lactone is a key compound in quorum sensing, a system of stimulus and response correlated to population density in bacterial cells.
Methionine Production
Methionine, an essential amino acid for humans and other animals, can be produced using O-Benzyl-L-homoserine . Methionine plays a crucial role in food, pharmaceuticals, and feed additives, making it highly demanded in the market .
Production of 1,4-Butanediol
1,4-Butanediol, a valuable industrial chemical used in the production of plastics, fibers, and solvents, can be produced using O-Benzyl-L-homoserine .
Production of 1,3-Propanediol
O-Benzyl-L-homoserine can also be used for the production of 1,3-propanediol , a compound with a wide range of applications in the manufacturing of polyesters, polyurethanes, and polyethers.
Metabolic Engineering
O-Benzyl-L-homoserine can be used in metabolic engineering for the production of O-acetyl-L-homoserine . This compound is a potentially important platform metabolic intermediate with a giant market value .
Biosynthesis of Precursors
The biosynthesis of precursors combined with biocatalytic transformation to produce methionine has attracted much attention due to its low cost and high production . O-Benzyl-L-homoserine plays a significant role in this process .
Orientations Futures
O-Acetyl-L-homoserine (OAH), a potentially important platform metabolic intermediate for the production of homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol, has been explored for sustainable production . This suggests potential future directions for research and development involving O-Benzyl-L-homoserine and its derivatives.
Mécanisme D'action
Target of Action
O-Benzyl-L-homoserine is a derivative of L-homoserine, which is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . The primary targets of O-Benzyl-L-homoserine are likely to be similar to those of L-homoserine. For instance, it has been found that L-homoserine allosterically inhibits aspartate kinase and glutamate dehydrogenase .
Mode of Action
It is known that l-homoserine, the parent compound, is converted to o-succinyl homoserine by homoserine o-succinyltransferase, a precursor to l-methionine . It is plausible that O-Benzyl-L-homoserine might interact with its targets in a similar manner, leading to changes in the metabolic pathways involved in the synthesis of these amino acids.
Biochemical Pathways
O-Benzyl-L-homoserine likely affects the same biochemical pathways as L-homoserine. L-homoserine is an intermediate in the biosynthesis of methionine, threonine, and isoleucine . Its complete biosynthetic pathway includes glycolysis, the tricarboxylic acid (TCA) or citric acid cycle (Krebs cycle), and the aspartate metabolic pathway .
Pharmacokinetics
It is known that the compound is stable at room temperature , which suggests that it may have good bioavailability
Propriétés
IUPAC Name |
(2S)-2-amino-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-10(11(13)14)6-7-15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSXPIAJFBGLO-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679814 | |
| Record name | O-Benzyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-L-homoserine | |
CAS RN |
62965-20-2 | |
| Record name | O-Benzyl-L-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)






![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)




![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
